(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

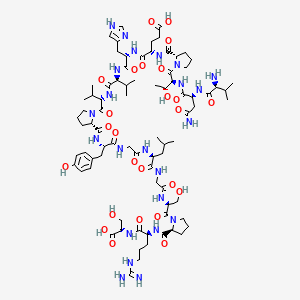

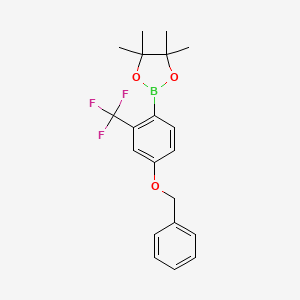

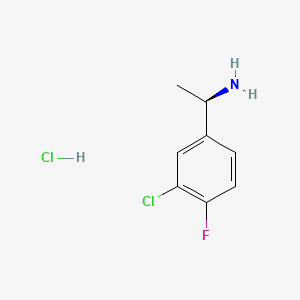

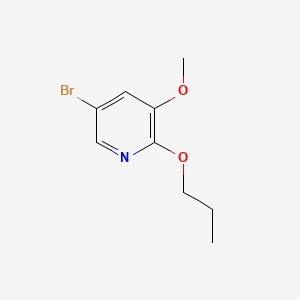

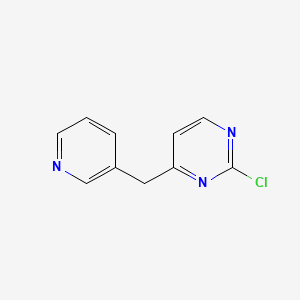

“®-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride” is a compound that contains a chiral center at the carbon atom of the ethanamine group, indicating that it has two enantiomers: R and S. The presence of the hydrochloride group suggests that this compound is a salt of its corresponding amine, which could affect its solubility and stability .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with chlorine and fluorine atoms, an ethanamine group, and a hydrochloride group. The presence of these functional groups would influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. The phenyl ring could undergo electrophilic aromatic substitution reactions, while the amine group could participate in reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydrochloride group would likely make the compound soluble in water, while the phenyl ring could contribute to its lipophilicity .Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

Fluorinated compounds like 4-Methyl-2,6-diformylphenol (DFP) have been critical in developing chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. DFP-based compounds demonstrate high selectivity and sensitivity, highlighting the potential utility of fluorinated compounds in sensor technology and analytical chemistry (P. Roy, 2021).

Fluoroalkylation in Aqueous Media

Fluoroalkylation, including reactions such as trifluoromethylation, is crucial for introducing fluorine-containing functionalities into molecules, significantly impacting their physical, chemical, and biological properties. The development of environment-friendly fluoroalkylation methods has broad implications for pharmaceuticals, agrochemicals, and functional materials, underscoring the importance of fluorinated compounds in green chemistry (Hai‐Xia Song et al., 2018).

Toxicity and Safety of Fluorophores

Investigations into the toxicity of fluorophores used in molecular imaging reveal the dual nature of fluorinated compounds, balancing between utility in real-time cancer detection and potential toxicological risks. These studies emphasize the need for careful evaluation and risk assessment in the clinical application of fluorinated imaging agents (Raphael E. Alford et al., 2009).

Synthesis of Fluorinated Compounds

Research on the synthesis of specific fluorinated biphenyl compounds, such as 2-Fluoro-4-bromobiphenyl, illustrates the challenges and innovations in fluorine chemistry. The development of practical, large-scale synthesis methods for such compounds is essential for their application in pharmaceuticals and other industries (Yanan Qiu et al., 2009).

Environmental and Health Impact

The study of DDT and DDE, chlorinated compounds, provides insights into the environmental and health impacts of halogenated organic compounds, including those with fluorine. These studies highlight the complex interactions between such compounds and biological systems, informing regulatory and safety considerations (M. Burgos-Aceves et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R)-1-(3-chloro-4-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZRFOSIIFHDFS-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)F)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693623 |

Source

|

| Record name | (1R)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride | |

CAS RN |

1257106-65-2 |

Source

|

| Record name | (1R)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B596998.png)

![(1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester](/img/no-structure.png)